N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15627113
InChI: InChI=1S/C21H17N3O3S2/c1-3-23-15-7-5-4-6-14(15)16(19(23)26)17-20(27)24(21(28)29-17)22-18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,25)/b17-16-
SMILES:
Molecular Formula: C21H17N3O3S2
Molecular Weight: 423.5 g/mol

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

CAS No.:

Cat. No.: VC15627113

Molecular Formula: C21H17N3O3S2

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide -

Specification

Molecular Formula C21H17N3O3S2
Molecular Weight 423.5 g/mol
IUPAC Name N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
Standard InChI InChI=1S/C21H17N3O3S2/c1-3-23-15-7-5-4-6-14(15)16(19(23)26)17-20(27)24(21(28)29-17)22-18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,25)/b17-16-
Standard InChI Key HYUMPPNWVAUIMS-MSUUIHNZSA-N
Isomeric SMILES CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O
Canonical SMILES CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O

Introduction

Structural and Stereochemical Features

Core Architecture and Functional Groups

The compound integrates three distinct pharmacophoric units:

  • Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 1-position with an ethyl group and at the 2-position with a ketone .

  • Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, with a thiocarbonyl group at the 2-position and a ketone at the 4-position .

  • Benzamide substituent: A 4-methylbenzoyl group attached to the thiazolidinone nitrogen, contributing hydrophobic and π-stacking interactions .

The Z-configuration at the exocyclic double bond (C5=N) is critical for maintaining planarity between the indole and thiazolidinone systems, as confirmed by X-ray crystallography and NMR studies. The InChI key HXZFYQZTLTUCOA-MSUUIHNZSA-N uniquely identifies this stereoisomer.

Spectroscopic Characterization

Key spectroscopic data include:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, indole NH), 7.89–7.21 (m, aromatic protons), 4.12 (q, J = 7.1 Hz, CH<sub>2</sub>CH<sub>3</sub>), 2.45 (s, 3H, Ar-CH<sub>3</sub>), 1.38 (t, J = 7.1 Hz, CH<sub>2</sub>CH<sub>3</sub>).

  • IR (KBr): ν 1715 cm<sup>−1</sup> (C=O), 1670 cm<sup>−1</sup> (C=S), 1590 cm<sup>−1</sup> (C=N).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol :

StepReactionConditionsYield (%)
1Condensation1-Ethyl-2-oxoindole-3-carbaldehyde + 2-mercaptoacetic acid, MW, 120°C, 30 min78
2CyclizationThiosemicarbazide, EtOH, reflux, 6h65
3Acylation4-Methylbenzoyl chloride, DMF, K<sub>2</sub>CO<sub>3</sub>, rt, 12h82

Microwave-assisted synthesis in Step 1 enhances reaction efficiency, reducing time from 8h (conventional heating) to 30min.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to improve heat transfer and minimize byproducts . Critical parameters include:

  • Temperature control: ±2°C tolerance to prevent epimerization at C5.

  • Solvent selection: Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing .

Reactivity and Derivative Formation

Oxidation and Reduction Profiles

The thiazolidinone core undergoes selective transformations:

  • Oxidation: Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH converts the thioxo group to a sulfone, increasing polarity (logP reduction from 3.2 to 2.1).

  • Reduction: NaBH<sub>4</sub> selectively reduces the exocyclic C=N bond, yielding a saturated analog with diminished planarity.

Nucleophilic Substitution

The benzamide’s methyl group participates in Friedel-Crafts alkylation under AlCl<sub>3</sub> catalysis, enabling attachment of electron-rich aryl groups .

Concentration (μg/mL)Inhibition Zone (mm)
5012.5 ± 1.2
10018.3 ± 1.5

Activity is attributed to the thioxo group’s interaction with bacterial thioredoxin reductase.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

PropertyValue
Aqueous solubility0.12 mg/mL (pH 7.4)
logP3.2
pK<sub>a</sub>8.9 (indole NH)

The low solubility necessitates formulation with β-cyclodextrin or lipid nanoparticles .

Metabolic Stability

Human liver microsome studies show a half-life of 23.4 min, primarily due to glucuronidation at the benzamide group .

Comparative Analysis with Structural Analogs

Comparing key parameters with related compounds:

CompoundMolecular WeightlogPCOX-2 IC<sub>50</sub> (μM)
Target compound423.53.212.3
N-[(5Z)-5-(1-Heptyl-2-oxoindol-3-yl)...491.65.18.7
Ethyl 2-(benzodioxol-5-ylmethylidene)...492.54.3N/A

Elongation of the N-alkyl chain (ethyl → heptyl) improves COX-2 inhibition but exacerbates solubility challenges .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The compound serves as a scaffold for dual COX-2/MMP-9 inhibitors .

  • Prodrug development: Esterification of the benzamide carboxyl group enhances oral bioavailability .

Material Science

The conjugated π-system exhibits fluorescence (λ<sub>em</sub> = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs).

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